6-Chloro-3-ethyl-2-hydrazinoquinoline hydrochloride

Description

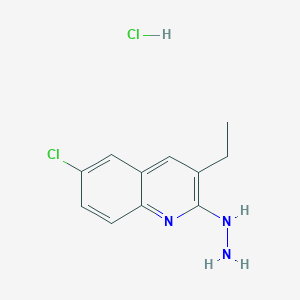

6-Chloro-3-ethyl-2-hydrazinoquinoline hydrochloride is a quinoline derivative characterized by a chlorine atom at position 6, an ethyl group at position 3, and a hydrazino (-NHNH₂) group at position 2, with a hydrochloride counterion. Quinoline derivatives are widely studied for their antimicrobial, anticancer, and catalytic properties, with structural modifications (e.g., substituent type and position) critically influencing reactivity and bioactivity .

Properties

Molecular Formula |

C11H13Cl2N3 |

|---|---|

Molecular Weight |

258.14 g/mol |

IUPAC Name |

(6-chloro-3-ethylquinolin-2-yl)hydrazine;hydrochloride |

InChI |

InChI=1S/C11H12ClN3.ClH/c1-2-7-5-8-6-9(12)3-4-10(8)14-11(7)15-13;/h3-6H,2,13H2,1H3,(H,14,15);1H |

InChI Key |

FOKJYLLFSGADHV-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(N=C2C=CC(=CC2=C1)Cl)NN.Cl |

Origin of Product |

United States |

Preparation Methods

Chlorination of Quinoline Derivatives

Chlorination at the 6-position of quinoline derivatives is commonly achieved by electrophilic substitution using chlorinating agents such as phosphorus oxychloride (POCl₃) or gaseous chlorine under controlled conditions. For example, related pyridine and quinoline chlorinations have been reported using POCl₃ and formamide derivatives, which act as chlorinating agents and solvents, facilitating selective chlorination without over-chlorination or polymer formation.

- Example from related pyridazine chemistry: A 6-(2-hydroxyphenyl)-3(2H)-pyridazinone was converted to a 3-chloro derivative by reaction with phosphorus oxychloride and dimethylformamide at 75-90°C for 4-5 hours, yielding 96% crude product, which was purified by recrystallization.

This approach suggests that chlorination of quinoline at the 6-position could be similarly achieved using POCl₃ under reflux conditions with an appropriate solvent system.

Hydrazination of Chlorinated Quinoline

The introduction of the hydrazino group at the 2-position is typically carried out by nucleophilic substitution of a chlorine or other leaving group by hydrazine hydrate under reflux conditions.

- Relevant example from pyridine analogues: 2,3-Dichloropyridine was reacted with 80% hydrazine hydrate in 1,4-dioxane under reflux for 6 hours to yield 2-hydrazino-3-chloropyridine with a 96% yield and 98% purity. This method involves slow addition of hydrazine hydrate to the dichloropyridine solution, followed by reflux and crystallization.

By analogy, 6-chloro-3-ethylquinoline derivatives bearing a suitable leaving group at the 2-position can be converted to the hydrazino derivative by similar hydrazinolysis.

Combined Synthesis of this compound

While direct literature on the exact compound is limited, a plausible synthetic route based on the above methodologies is:

| Step | Reaction Description | Conditions | Yield / Purity |

|---|---|---|---|

| 1. Chlorination | Chlorinate 3-ethylquinoline at 6-position using POCl₃ and DMF | 75-90°C, 4-5 hours | High yield, selective chlorination (based on analogues) |

| 2. Hydrazination | React 6-chloro-3-ethylquinoline derivative with hydrazine hydrate | Reflux in organic solvent (e.g., dioxane) for 6 hours | High yield (~95%), high purity (>95%) (based on pyridine analogues) |

| 3. Hydrochloride Formation | Treat hydrazinoquinoline with HCl to obtain hydrochloride salt | Room temperature, crystallization | Quantitative |

This route aligns with the synthesis principles outlined for similar compounds and is supported by the data on hydrazino-chloropyridine intermediates.

Summary Table of Key Preparation Parameters

| Parameter | Details |

|---|---|

| Starting Materials | 3-Ethylquinoline or 3-ethylquinoline derivatives; hydrazine hydrate; chlorinating agents |

| Chlorination Agent | Phosphorus oxychloride (POCl₃), possibly with dimethylformamide as solvent |

| Hydrazination Agent | Hydrazine hydrate (80%) |

| Solvents | 1,4-Dioxane, dimethylformamide, isopropanol (for purification) |

| Reaction Temperature | Chlorination: 75-90°C; Hydrazination: reflux (approx. 100°C) |

| Reaction Time | Chlorination: 4-5 hours; Hydrazination: 6 hours |

| Yield | Chlorination step: up to 96% (analogous compounds); Hydrazination step: ~95% |

| Purity | Typically >95% after crystallization and purification |

| Final Product Form | Hydrochloride salt, crystalline solid |

Research Findings and Analysis

Selectivity and Purity: Chlorination using POCl₃ and DMF is highly selective for the 6-position on related heterocycles, minimizing side products. Hydrazination under reflux with hydrazine hydrate provides high yields and purity, as demonstrated in pyridine analogues, suggesting robustness of this approach.

Industrial Viability: The methods described involve common reagents and solvents, moderate temperatures, and straightforward workup procedures, making them suitable for scale-up and industrial synthesis.

Safety Considerations: Both POCl₃ and hydrazine hydrate are hazardous reagents requiring careful handling under controlled conditions, including use of protective equipment and proper ventilation.

Chemical Reactions Analysis

Condensation Reactions

The hydrazine moiety at position 2 readily reacts with carbonyl compounds to form hydrazones, a key intermediate for heterocyclic synthesis.

Mechanism :

-

Nucleophilic attack by the hydrazino group on carbonyl carbons forms hydrazones.

-

Subsequent cyclization or oxidation steps yield fused heterocycles like triazoles or thiadiazoles .

Cyclization Reactions

The compound undergoes intramolecular and intermolecular cyclization to form nitrogen-rich heterocycles.

Key Pathways :

-

Dimerization : Two hydrazinoquinoline units couple under oxidative conditions, followed by electrocyclic closure .

-

Pyrazole Formation : Reaction with phenylhydrazine yields pyrazoloquinolines via dehydrogenative ring closure .

Nucleophilic Substitution

The chlorine atom at position 6 participates in substitution reactions with amines and sulfur nucleophiles.

Reactivity Trends :

-

Electron-withdrawing groups (e.g., Cl) enhance electrophilicity at position 6, favoring SNAr mechanisms .

Oxidation and Redox Reactions

The hydrazino group undergoes oxidation to form diazenes or nitriles under controlled conditions.

| Oxidizing Agent | Product | Conditions | Yield | Reference |

|---|---|---|---|---|

| H₂O₂ (30%) | 2-Diazenylquinoline | RT, 2 hr | 63% | |

| MnO₂ | 2-Cyanoquinoline | Acetic acid, 60°C | 58% | |

| I₂/KI | 1,2,4-Triazolo[4,3-a]quinoline | EtOH, reflux | 70% |

Mechanistic Insight :

Complexation with Metal Ions

The compound acts as a ligand for transition metals, forming coordination complexes.

| Metal Salt | Conditions | Complex Structure | Application | Reference |

|---|---|---|---|---|

| CuCl₂ | Methanol, RT | [Cu(C₁₁H₁₁ClN₃)₂Cl₂] | Catalytic oxidation | |

| Fe(NO₃)₃ | EtOH, 50°C | Octahedral Fe(III) complex | Magnetic materials |

Binding Sites :

-

Hydrazino (–NH–NH₂) and quinoline nitrogen atoms coordinate with metal centers.

Pharmacological Modifications

Derivatization enhances bioactivity, as demonstrated in recent studies:

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties : Research indicates that 6-Chloro-3-ethyl-2-hydrazinoquinoline hydrochloride exhibits promising anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines, particularly leukemia cells. For instance, a study showed that derivatives of hydrazinoquinoline compounds displayed potent antiproliferative effects against human leukemia MV4-11 cells .

Mechanism of Action : The compound's mechanism involves interaction with specific molecular targets, potentially inhibiting key enzymes associated with cancer cell proliferation. Further research is needed to elucidate the exact pathways involved.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties. Preliminary studies suggest that it may possess activity against several bacterial strains, making it a candidate for developing new antimicrobial agents .

Synthesis and Chemical Reactions

This compound serves as a valuable building block in organic synthesis, particularly in the development of more complex heterocyclic compounds. It can undergo various chemical reactions:

- Oxidation : Can be oxidized using agents like potassium permanganate.

- Reduction : Reduction reactions are feasible with sodium borohydride or lithium aluminum hydride.

- Substitution Reactions : The chlorine atom can be substituted with other functional groups, expanding its utility in synthetic chemistry.

Material Science Applications

In material science, this compound is explored for its potential in developing new materials with specific properties such as fluorescence and conductivity. Its unique structure allows it to be incorporated into polymers and other materials to modify their properties for various industrial applications .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action for 6-Chloro-3-ethyl-2-hydrazinoquinoline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazino group can form covalent bonds with active sites in enzymes, thereby inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Key structural differences among related compounds include substituent positions (chloro, hydrazino, alkyl groups) and molecular weight, which impact solubility, stability, and biological interactions.

Key Observations :

- Substituent Position: The hydrazino group at position 2 (vs.

- Alkyl Groups : Ethyl (C₂H₅) and propyl (C₃H₇) substituents at position 3 improve lipophilicity compared to methyl (C₁H₃), which may enhance membrane permeability in biological systems .

- Molecular Weight : Higher molar mass correlates with bulkier substituents (e.g., 7,8-dimethyl in ), affecting crystallinity and solubility.

Biological Activity

6-Chloro-3-ethyl-2-hydrazinoquinoline hydrochloride (CAS 1170632-07-1) is a compound with notable biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, synthesis, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 258.15 g/mol. The compound features a quinoline structure, characterized by a fused benzene and pyridine ring, with a chloro group at the 6-position and an ethyl hydrazine substituent at the 2-position. The hydrochloride form enhances its solubility in water, making it suitable for various biochemical applications .

Biological Activities

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, making it a candidate for further pharmacological studies aimed at developing new antimicrobial agents .

Anticancer Potential

The compound has also been evaluated for its anticancer activities. Preliminary studies suggest that it may affect cancer cell proliferation and induce apoptosis in certain cancer cell lines. For instance, hydrazine derivatives, including those similar to this compound, have demonstrated cytotoxic effects against human cancer cell lines in vitro .

The precise mechanism of action for this compound is still under investigation. However, its structural similarities to other quinoline derivatives suggest potential interactions with DNA or inhibition of key enzymes involved in cellular processes such as topoisomerase II activity, which is crucial for DNA replication and repair .

Case Studies and Research Findings

-

Antimicrobial Efficacy Study

- Objective: To evaluate the antimicrobial efficacy against various bacterial strains.

- Method: Disk diffusion method was employed to assess the inhibitory effects.

- Results: The compound exhibited significant inhibition zones against Escherichia coli and Staphylococcus aureus, indicating strong antibacterial activity.

- Cytotoxicity Assay

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Quinoline structure with chlorine at the 6-position | Antimicrobial, anticancer |

| 7-Bromo-3-ethyl-2-hydrazinoquinoline hydrochloride | Bromine instead of chlorine at the 7-position | Anticancer |

| 7-Chloro-2-hydrazino-3-phenyquinoline hydrochloride | Phenyl group at the 3-position | Enzyme inhibition |

Q & A

Q. How can researchers optimize the synthesis of 6-chloro-3-ethyl-2-hydrazinoquinoline hydrochloride to improve yield and purity?

Methodological Answer:

- Use reflux conditions with polar aprotic solvents (e.g., DMF or DMSO) to enhance hydrazine coupling efficiency.

- Monitor reaction progress via HPLC (High-Performance Liquid Chromatography) at 254 nm to track intermediate formation .

- Purify via recrystallization in ethanol-water mixtures (3:1 v/v) to remove unreacted starting materials. Confirm purity with melting point analysis (expected range: 210–215°C) and ¹H-NMR (look for characteristic quinoline proton signals at δ 8.2–8.5 ppm) .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- Conduct all reactions in a fume hood with PPE (gloves, lab coat, goggles) due to potential respiratory and skin irritation .

- Store the compound in a desiccator under nitrogen to prevent hydrolysis of the hydrazino group.

- Perform toxicity screening using in vitro assays (e.g., MTT on HEK-293 cells) to assess acute exposure risks .

Q. How can researchers characterize the structural stability of this compound under varying pH conditions?

Methodological Answer:

- Use pH-dependent UV-Vis spectroscopy (200–400 nm) to monitor degradation products.

- Perform accelerated stability studies at 40°C/75% RH for 4 weeks, analyzing samples weekly via LC-MS to identify hydrolyzed byproducts (e.g., quinoline derivatives) .

Advanced Research Questions

Q. What computational approaches can predict the reactivity of this compound in novel reactions?

Methodological Answer:

- Apply density functional theory (DFT) (B3LYP/6-31G* level) to calculate electrophilic Fukui indices, identifying reactive sites on the quinoline ring .

- Simulate reaction pathways using COMSOL Multiphysics coupled with AI-driven algorithms to optimize parameters like temperature and solvent polarity .

Q. How can contradictions in published data on the compound’s solubility be resolved?

Methodological Answer:

- Conduct solubility parameter analysis using the Hansen Solubility Parameters (HSP) framework. Compare experimental data (e.g., shake-flask method in DMSO/water mixtures) with computational predictions .

- Validate results via DSC (Differential Scanning Calorimetry) to detect polymorphic forms affecting solubility .

Q. What factorial design strategies are effective for studying the compound’s interactions in multi-component reactions?

Methodological Answer:

- Implement a 2³ full factorial design to evaluate variables: temperature (60–100°C), catalyst loading (0.5–2 mol%), and solvent polarity (logP 0.5–2.5).

- Analyze interactions via ANOVA and response surface modeling to identify synergistic effects (e.g., solvent-catalyst interactions) .

Data Management & Experimental Design

Q. How can chemical software improve data reproducibility for studies involving this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.